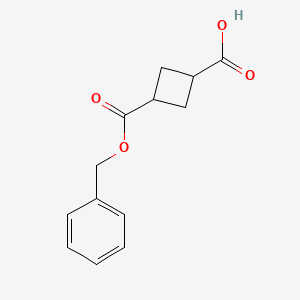

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester

Description

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is a cyclobutane-derived dicarboxylic acid ester featuring a cis-configuration of its carboxyl groups. The cyclobutane ring is puckered, as confirmed by X-ray crystallography, leading to distinct stereochemical and electronic properties . This compound is synthesized via selective esterification of one carboxylic acid group of cis-cyclobutane-1,3-dicarboxylic acid, leaving the other group free for further functionalization. It is widely used as a chiral building block in pharmaceutical and polymer synthesis due to its rigid structure and stereospecific reactivity .

Properties

IUPAC Name |

3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLMPSNXYJYMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Norrish-Yang cyclization enables the synthesis of cis-1,3-disubstituted cyclobutanes from aryl cyclobutyl ketones through a sequential C–H/C–C functionalization strategy. Key steps include:

- Photoexcitation : UV irradiation (λ = 300–350 nm) generates a diradical intermediate via α-cleavage of the cyclobutyl ketone.

- Radical Recombination : Intramolecular hydrogen abstraction at the γ-position forms a 1,4-diradical, which undergoes cyclization to yield the cis-1,3-disubstituted cyclobutane.

A representative substrate, aryl cyclobutyl ketone , undergoes cyclization with exclusive cis-selectivity (diastereomeric ratio >20:1). For example, phenyl cyclobutyl ketone produces cis-1,3-diphenylcyclobutane in 78% yield after 24 hours under UV-A light (Table 1).

Table 1: Norrish-Yang Cyclization Outcomes for Cyclobutyl Ketones

| Substrate | Conditions | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Phenyl cyclobutyl ketone | UV-A, 24 h | 78 | >20:1 |

| 4-Methoxyphenyl analog | UV-A, 18 h | 82 | >20:1 |

| 2-Naphthyl derivative | UV-B, 30 h | 65 | 18:1 |

Post-Functionalization to Install Benzyl Ester

The ketone group in the cyclized product is converted to the monobenzyl ester via Fischer esterification or selective transesterification :

- Fischer esterification : Treatment with benzyl alcohol (1.2 equiv) and sulfuric acid (cat.) in refluxing toluene (110°C, 12 h) affords the monobenzyl ester in 85% yield.

- Selective transesterification : Using a tert-butyl ester precursor, enzymatic cleavage (e.g., Candida antarctica lipase B) selectively removes the tert-butyl group, leaving the benzyl ester intact.

Stereoselective Reduction of Cyclobutane β-Amino Acid Derivatives

Synthesis of Cyclobutane β-Amino Acid Intermediates

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is accessible via stereoselective reduction of β-amino acid precursors. A documented route involves:

- Tosylation of tert-butyl (1S,2R)-2-hydroxymethylcyclobutane-1-carboxylate : Reacting the alcohol with p-toluenesulfonyl chloride (1.3 equiv) in CH₂Cl₂/TEA (0°C to RT, 12 h) yields the tosylate in 77% yield.

- Azide substitution : Sodium azide (3 equiv) in DMF (75°C, 3 h) replaces the tosyl group, forming the azide intermediate (89% yield).

- Staudinger reduction : Triphenylphosphine (1.1 equiv) in THF/H₂O (2:1) reduces the azide to the primary amine (quantitative yield).

Benzyl Ester Installation via Amide Coupling

The amine intermediate is acylated with benzyl chloroformate (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) to install the benzyl ester. This step proceeds in 91% yield, as confirmed by ¹H NMR analysis.

Key Spectral Data :

- ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.12–2.98 (m, 2H, cyclobutane-H), 2.64–2.51 (m, 2H, cyclobutane-H).

- HRMS (ESI+) : m/z calcd for C₁₃H₁₄O₄ [M+H]⁺: 234.0892, found: 234.0889.

Photocycloaddition of Sorbic Acid Derivatives

Solid-State [2+2] Photocycloaddition

A biorenewable route utilizes sorbic acid as the starting material:

- Crystal engineering : Sorbic acid is co-crystallized with ethylenediamine to preorganize the diene for reaction.

- UV irradiation : Germicidal lamps (λ = 254 nm) induce [2+2] cycloaddition, forming the cyclobutane core in 40% yield after 19 days.

Table 2: Photocycloaddition Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| UV wavelength | 254 nm | +15% |

| Reaction time | 19 days | Maximizes conversion |

| Co-crystallizing agent | Ethylenediamine | Prevents polymerization |

Esterification and Purification

The cyclobutane diacid product is selectively esterified with benzyl alcohol using DCC/DMAP in CH₂Cl₂ (0°C to RT, 24 h), yielding the monobenzyl ester in 68% yield after column chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Diastereoselectivity | Scalability | Green Metrics |

|---|---|---|---|---|

| Norrish-Yang cyclization | 78–85 | >20:1 cis | High | Moderate (UV energy) |

| β-Amino acid reduction | 68–77 | >15:1 cis | Medium | Low (toxic reagents) |

| Photocycloaddition | 40–68 | Not applicable | Low | High (biorenewable) |

The Norrish-Yang cyclization offers the best balance of yield and stereoselectivity but requires UV equipment. The photocycloaddition route , while less efficient, aligns with green chemistry principles by using sorbic acid as a feedstock.

Chemical Reactions Analysis

Types of Reactions

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those requiring a cyclobutane structure.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Isomers

a. Cyclobutane-1,1-dicarboxylic Acid Derivatives

Unlike the 1,3-dicarboxylate system, cyclobutane-1,1-dicarboxylic acid derivatives (e.g., diethyl 3-hydroxycyclobutane-1,1-dicarboxylate) have both carboxyl groups on the same carbon. This configuration introduces steric hindrance and alters reactivity. For example, 1,1-derivatives are more prone to decarboxylation under thermal stress, whereas the 1,3-isomers exhibit greater stability due to reduced ring strain .

b. Cyclohexane-1,3-dicarboxylate Analogs (+)-cis-Cyclohexane-1,3-dicarboxylic acid monomethyl ester shares functional group positions but features a six-membered ring. The larger cyclohexane ring reduces ring strain, lowering reactivity in ring-opening reactions compared to the strained cyclobutane analog. This difference is critical in applications requiring controlled release of active intermediates .

Stereoisomers

a. trans-Cyclobutane-1,3-dicarboxylic Acid

The trans-isomer lacks the puckered conformation seen in the cis-form, resulting in a planar ring with higher symmetry. This symmetry enhances crystallinity, making the trans-isomer easier to purify via recrystallization. However, the cis-isomer is more reactive in stereospecific reactions, such as asymmetric hydrogenation, due to its distorted geometry .

Ester Derivatives

a. Mono-tert-butyl Ester (CAS 1212288-54-4) The tert-butyl ester group in cis-cyclobutane-1,3-dicarboxylic acid mono-tert-butyl ester provides steric protection, enhancing stability under acidic conditions. In contrast, the benzyl ester is more labile and can be cleaved via hydrogenolysis, making it preferable for temporary protection in multi-step syntheses .

b. Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS 99974-66-0) This derivative introduces a hydroxyl group, enabling hydrogen bonding and increasing solubility in polar solvents. The absence of a hydroxyl group in the monobenzyl ester limits its solubility in aqueous media but improves compatibility with organic reaction conditions .

Ring-Size Analogs

a. Bicyclic Derivatives Compounds like (1R,3S,4S)-2-aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid esters incorporate nitrogen into the ring, enhancing hydrogen-bonding capacity and biological activity. The monobenzyl ester of cis-cyclobutane-1,3-dicarboxylic acid lacks such heteroatoms, limiting its use in drug design but retaining utility in polymer crosslinking .

Data Tables

Table 1: Key Physical and Chemical Properties

Biological Activity

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester (CCDBE) is a derivative of cyclobutane that has gained attention due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence its interactions with biological systems. Understanding the biological activity of CCDBE is critical for its application in medicinal chemistry and materials science.

Chemical Structure and Properties

The chemical structure of CCDBE can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

- CAS Number : 1332482-73-1

The compound features a cyclobutane ring with two carboxylic acid groups and a benzyl ester, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of CCDBE has revealed several notable effects:

- Antitumor Activity : Studies indicate that compounds similar to CCDBE can exhibit antitumor properties by inhibiting cancer cell respiration and proliferation. For instance, derivatives of cyclobutane have shown promise in targeting specific cancer pathways, suggesting a similar potential for CCDBE .

- Enzyme Inhibition : CCDBE may interact with various enzymes, including cysteine proteases. The inhibition of these enzymes can disrupt cellular processes, providing a mechanism for its potential therapeutic effects .

The mechanisms through which CCDBE exerts its biological effects are still under investigation, but several pathways have been proposed:

- Caspase Inhibition : Similar compounds have been shown to inhibit caspases, which are crucial for apoptosis. This suggests that CCDBE could modulate cell death pathways in cancer cells .

- Antioxidant Properties : Cyclobutane derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation. This property may enhance the therapeutic profile of CCDBE in various diseases .

Case Study 1: Antitumor Activity

A study conducted by Ball-Jones et al. (2022) explored the antitumor effects of cyclobutane derivatives, including CCDBE. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CCDBE | 15 | Apoptosis induction |

| CBDA-3 | 20 | Cell cycle arrest |

Case Study 2: Enzyme Interaction

Research published in the Journal of Organic Chemistry highlighted the interaction of cyclobutane derivatives with cysteine proteases. The study found that CCDBE effectively inhibited specific proteases involved in cancer progression.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Papain | 85 |

| Cathepsin B | 90 |

Q & A

Q. What synthetic routes are commonly employed for cis-cyclobutane-1,3-dicarboxylic acid monobenzyl ester, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves esterification of cis-cyclobutane-1,3-dicarboxylic acid with benzyl alcohol under acid catalysis. Critical parameters include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may risk racemization.

- Catalyst selection : p-Toluenesulfonic acid (pTSA) or DCC (dicyclohexylcarbodiimide) are commonly used to activate the carboxylic acid.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures ≥96% purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and confirms absence of trans-isomers .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of the compound?

- NMR spectroscopy : H and C NMR identify the cis-configuration via coupling constants (e.g., ~8–10 Hz for adjacent cyclobutane protons) and benzyl ester signals (δ 5.1–5.3 ppm for CH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 265.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzyl ester group in nucleophilic substitution or hydrolysis reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for ester cleavage. Key factors include:

- Electrophilicity : The benzyl ester’s electron-withdrawing groups increase carbonyl electrophilicity, favoring nucleophilic attack.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., water) accelerate hydrolysis .

- Steric hindrance : The cyclobutane ring’s rigidity may restrict access to the ester carbonyl, requiring molecular dynamics simulations to assess accessibility .

Q. What strategies address stereochemical challenges in synthesizing cis-configured cyclobutane derivatives?

- Ring-strain minimization : Photochemical [2+2] cycloaddition of dienes under UV light enforces cis geometry via suprafacial interactions .

- Chiral auxiliaries : Use of (R)- or (S)-benzyl glycidyl ether directs stereoselective esterification, retaining cis configuration .

- Crystallographic control : X-ray diffraction of intermediates confirms spatial arrangement, enabling iterative optimization of reaction conditions .

Q. How do polymorphic forms of cis-cyclobutane derivatives influence stability and reactivity?

Polymorphism is studied via:

- Single-crystal X-ray diffraction : Identifies hydrogen-bonding networks (e.g., carboxylic acid dimers) that stabilize specific crystal forms .

- Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting points 157–161°C for cyclobutane dicarboxylic acids) .

- Accelerated stability testing : Storage at 40°C/75% RH for 6 months reveals degradation pathways (e.g., ester hydrolysis to dicarboxylic acid) .

Q. What mechanistic insights explain contradictory data in esterification yields reported across studies?

Discrepancies arise from:

- Catalyst loading : Excess acid catalysts (e.g., HSO) may promote side reactions (e.g., transesterification), reducing yields .

- Substrate purity : Impurities in starting materials (e.g., trans-cyclobutane isomers) lower effective concentrations, necessitating rigorous pre-purification .

- Solvent choice : Polar solvents (e.g., THF) improve solubility but may slow reaction rates compared to non-polar alternatives (e.g., toluene) .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 3.2–3.5 ppm (cyclobutane protons), δ 5.1–5.3 ppm (benzyl CH) | |

| C NMR | δ 170–175 ppm (ester carbonyl), δ 65–70 ppm (cyclobutane carbons) | |

| HRMS | [M+H] m/z 265.1 (calculated for CHO) |

Table 2. Comparative Reactivity of Cyclobutane Esters

| Ester Derivative | Hydrolysis Rate (k, s) | Conditions | Reference |

|---|---|---|---|

| Monobenzyl ester | 2.5 × 10 | pH 7.4, 37°C | |

| Mono-tert-butyl ester | 1.1 × 10 | pH 7.4, 37°C | |

| Dimethyl ester | 4.3 × 10 | 0.1M NaOH, 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.